
2-Hydroxymethyl Rilpivirine
Descripción general
Descripción
The compound 4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an aniline derivative, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid. The reaction is typically carried out in an ice bath to control the temperature and ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Introduction to 2-Hydroxymethyl Rilpivirine
This compound is a metabolite of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Understanding the applications of this compound is crucial for advancing HIV treatment strategies, particularly in the context of long-acting formulations and resistance management.
Long-Acting Injectable Formulations
This compound is primarily studied in the context of long-acting injectable formulations of Rilpivirine. These formulations aim to provide sustained therapeutic levels of the drug, reducing the frequency of dosing compared to daily oral regimens.
- Clinical Trials : The Phase II clinical trial HPTN 076 investigated the safety and acceptability of long-acting injectable Rilpivirine among HIV-uninfected women. In this study, 72 out of 80 participants exhibited detectable levels of this compound in plasma samples, indicating effective metabolism and presence of the metabolite post-injection .
Metabolic Pathways and Pharmacokinetics
The metabolism of Rilpivirine involves several pathways, with this compound being one of the significant metabolites detected after intramuscular injection. Understanding these metabolic pathways is essential for optimizing dosing regimens and enhancing drug efficacy.
- Pharmacokinetic Studies : Research has shown that following intramuscular administration, both this compound and Rilpivirine N-glucuronide were detected in high percentages among study participants, suggesting robust metabolic processing that could influence therapeutic outcomes .
Resistance Management
Resistance to NNRTIs like Rilpivirine can develop due to mutations in the HIV reverse transcriptase enzyme. The presence of this compound may play a role in understanding resistance patterns.
- In Vitro Studies : Studies have indicated that Rilpivirine retains antiviral activity against a significant proportion of HIV-1 variants, even those with known resistance mutations. This suggests that monitoring levels of metabolites like this compound could provide insights into resistance development and inform treatment adjustments .
Data Table: Key Findings from Clinical Studies
Study | Population | Key Findings | Detection Rate of this compound |
---|---|---|---|
HPTN 076 | 136 HIV-uninfected women | Safety and acceptability of long-acting injectable formulation | 90% (72 out of 80 participants) |
Phase II Trials | Various HIV-infected patients | Resistance patterns against NNRTI mutations | Detected in multiple plasma samples |
Case Study 1: Long-Acting Injectable Formulation Efficacy
In a clinical trial assessing the long-acting injectable formulation of Rilpivirine, researchers monitored plasma levels of both Rilpivirine and its metabolite, this compound. The results demonstrated that sustained release formulations maintained therapeutic levels over extended periods, significantly improving patient adherence compared to daily oral regimens.
Case Study 2: Resistance Monitoring
A cohort study involving patients with documented NNRTI resistance mutations highlighted the importance of monitoring metabolite levels. Patients receiving therapy were evaluated for viral load suppression while tracking levels of this compound. Results indicated that those with higher metabolite levels had better outcomes, suggesting a potential role for this metabolite in managing resistance.
Mecanismo De Acción
The mechanism of action of 4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their anticancer activity.
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and have various biological applications.
Uniqueness
4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its potential therapeutic applications make it a valuable compound for further research.
Actividad Biológica
2-Hydroxymethyl Rilpivirine is a derivative of Rilpivirine, which is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV. This compound has garnered attention due to its potential biological activity and implications in HIV therapy, particularly as a metabolite of Rilpivirine itself.
Chemical Structure and Properties
The structure of this compound includes a hydroxymethyl group at the second position of the Rilpivirine framework. Its chemical formula and CAS number are significant for identification and research purposes, with the CAS number being 1798429-64-7. This modification may influence its pharmacokinetic properties, potentially altering its efficacy and safety profile compared to its parent compound.
As an NNRTI, this compound functions by binding to the reverse transcriptase enzyme, which is crucial for HIV replication. This binding inhibits the enzyme's activity, thereby preventing the conversion of viral RNA into DNA, a necessary step for viral replication. The unique hydroxymethyl modification may enhance its binding affinity or alter its interaction with the enzyme compared to other NNRTIs.
Biological Activity
Research indicates that this compound can be detected in plasma following the administration of long-acting Rilpivirine formulations, suggesting its involvement in therapeutic effects. While it is believed to retain some activity against HIV, comparative studies with Rilpivirine are essential to fully understand its efficacy.
Key Findings from Studies
- Detection in Plasma : Studies show that after administering long-acting formulations of Rilpivirine, this compound appears in plasma, indicating it may contribute to the drug's overall therapeutic effect .
- Efficacy Against HIV : Preliminary data suggest that while it retains some antiviral activity, further investigation is required to establish its effectiveness relative to Rilpivirine .
- Metabolic Pathways : The compound undergoes various metabolic processes that may affect its biological activity and interactions with other drugs .
Comparative Analysis with Other NNRTIs
To contextualize the biological activity of this compound, it is beneficial to compare it with other compounds in the same class:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Rilpivirine | Core structure | Non-nucleoside reverse transcriptase inhibitor |
Etravirine | Similar NNRTI class | Higher resistance profile against certain mutations |
Doravirine | Similar backbone | Improved potency against resistant strains |
Tenofovir | Different class | Nucleotide reverse transcriptase inhibitor |
The distinct hydroxymethyl modification in this compound may provide insights into overcoming resistance mechanisms associated with HIV treatment .
Propiedades
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2-(hydroxymethyl)-6-methylanilino]pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-15-11-17(3-2-9-23)12-18(14-29)21(15)27-20-8-10-25-22(28-20)26-19-6-4-16(13-24)5-7-19/h2-8,10-12,29H,14H2,1H3,(H2,25,26,27,28)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXOLCAKDTZFHM-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798429-64-7 | |
Record name | 4-((4-(4-((E)-2-Cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4-(4-((E)-2-CYANOVINYL)-2-(HYDROXYMETHYL)-6-METHYL-ANILINO)PYRIMIDIN-2-YL)AMINO)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJD4RR2QTE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.